molecular formula C19H18INO B3338173 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide CAS No. 86467-58-5

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide

Cat. No.: B3338173
CAS No.: 86467-58-5
M. Wt: 403.3 g/mol
InChI Key: QKLOIMJUKDFQHI-RVDQCCQOSA-M
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Description

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core with a 4-methoxyphenyl group attached via an ethenyl linkage, and it is further modified with a methyl group and an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between the 4-methoxyphenyl group and the quinoline core. This can be achieved through a Heck reaction, where 4-methoxyphenyl iodide is coupled with a quinoline derivative in the presence of a palladium catalyst.

    Methylation: The quinoline nitrogen is then methylated using methyl iodide under basic conditions to form the quaternary ammonium salt.

    Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using halide salts in polar solvents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Halide-substituted quinoline derivatives.

Scientific Research Applications

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium chloride
  • 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium bromide
  • 4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide

Uniqueness

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide is unique due to its specific iodide ion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. The presence of the 4-methoxyphenyl group also imparts distinct electronic properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18NO.HI/c1-20-17(12-10-16-5-3-4-6-19(16)20)11-7-15-8-13-18(21-2)14-9-15;/h3-14H,1-2H3;1H/q+1;/p-1/b11-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLOIMJUKDFQHI-RVDQCCQOSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586101
Record name 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86467-58-5
Record name Quinolinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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